N-acetyl Dapsone D4
Description
Rationale for Stable Isotope Labeling: The Significance of Deuterated Analogs in Academic Inquiry
Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable (non-radioactive) isotope. metsol.com In the case of N-acetyl Dapsone (B1669823) D4, four hydrogen atoms are replaced with deuterium (B1214612). synzeal.com This substitution results in a molecule with a higher molecular weight but with chemically identical properties to the unlabeled version. aap.orgaap.org The key advantage of this labeling is that it allows the deuterated compound to be distinguished from its naturally occurring, non-labeled counterpart using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org
The use of stable isotopes like deuterium offers several significant benefits in research:
Enhanced Sensitivity and Specificity: It enables highly sensitive and specific quantification of drugs and their metabolites in biological samples, even in small quantities. aap.orgaap.org This is particularly valuable in studies where sample volume is limited.
Safety: Unlike radioactive isotopes, stable isotopes are not radioactive and pose no radiation risk, making them safe for use in clinical studies, including those involving vulnerable populations. metsol.comaap.org
Tracing Metabolic Pathways: Deuterated compounds act as tracers, allowing researchers to follow the metabolic fate of a drug within a biological system with high precision. metsol.com
Improving Pharmacokinetic Profiles: In some cases, deuteration can alter the rate of metabolism, potentially leading to improved pharmacokinetic properties of a drug. acs.org This is due to the deuterium kinetic isotope effect, where the bond between carbon and deuterium is stronger and breaks more slowly than a carbon-hydrogen bond. acs.org
Specific Role of N-acetyl Dapsone D4 as a Research Probe and Analytical Standard
This compound serves two primary roles in research: as a research probe and as an analytical standard. synzeal.comclearsynth.com
As a research probe , it is used in studies to investigate the metabolism and pharmacokinetics of Dapsone. clearsynth.com By administering this compound, researchers can accurately track its conversion and elimination from the body, providing valuable insights into the enzymatic processes involved.
As an analytical standard , this compound is crucial for the quantitative analysis of unlabeled N-acetyl dapsone in biological samples. synzeal.comcleanchemlab.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated compound is added to a sample as an internal standard. fda.gov Because the internal standard behaves almost identically to the analyte of interest during sample preparation and analysis, it allows for highly accurate and precise quantification by correcting for any loss of analyte during the process. This is essential for analytical method development, method validation, and quality control applications. clearsynth.comcleanchemlab.com
Overview of Research Domains Utilizing this compound
The application of this compound spans several key research areas:
Drug Metabolism and Pharmacokinetics (DMPK): A primary application is in the detailed study of how Dapsone and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) by the body. acs.org
Clinical Pharmacology: It is used in clinical studies to understand drug-drug interactions and the influence of genetic variations (e.g., in N-acetyltransferase enzymes) on Dapsone metabolism. nih.govfda.gov
Toxicology: Researchers use this compound to investigate the mechanisms of toxicity associated with Dapsone and its metabolites. acs.org
Analytical Chemistry: It is a fundamental tool in the development and validation of analytical methods for the detection and quantification of Dapsone and its metabolites in various biological matrices. fda.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Name | N-(4-((4-Aminophenyl-2,3,5,6-d4)sulfonyl)phenyl)acetamide |
| CAS Number | 2070015-08-4 |
| Molecular Formula | C14H10D4N2O3S |
| Molecular Weight | 294.4 g/mol |
Properties
Molecular Formula |
C14H10D4N2O3S |
|---|---|
Molecular Weight |
294.36 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated N Acetyl Dapsone Analogs
Approaches for Targeted Deuterium (B1214612) Incorporation into Sulfonylphenylacetamide Structures
The introduction of deuterium into the sulfonylphenylacetamide scaffold of N-acetyl Dapsone (B1669823) D4 necessitates regioselective control to label the desired aromatic ring.
Regioselective Deuteration Strategies
Achieving regioselective deuteration on one of the aromatic rings of the dapsone core is a primary challenge. A common strategy involves starting with a precursor that already contains the deuterium labels in the correct positions. For instance, the synthesis can commence from aniline-d5 (B30001), where all five hydrogens on the aromatic ring are replaced by deuterium. researchgate.net This approach ensures that the deuterium atoms are located on the desired phenyl ring from the outset of the synthetic sequence.
Another approach is through hydrogen-deuterium (H-D) exchange reactions on the final compound or a late-stage intermediate. acs.org Acid-catalyzed H-D exchange is a powerful method for incorporating deuterium into aromatic rings. nih.gov The use of deuterated acids like deuterated trifluoroacetic acid (CF3COOD) can facilitate the exchange of aromatic protons with deuterium. nih.govresearchgate.net The regioselectivity of this exchange is governed by the electronic properties of the substituents on the aromatic ring, typically favoring deuteration at electron-rich positions. nih.gov For dapsone derivatives, the amino and acetylamino groups direct the deuteration to the ortho and para positions of their respective rings.
Catalytic methods employing transition metals such as platinum, palladium, rhodium, and iridium in the presence of a deuterium source like heavy water (D2O) also offer pathways for H-D exchange on aromatic rings. oup.com These methods can sometimes provide high deuterium incorporation under mild conditions. oup.com For example, Pt/C catalysis in D2O with the presence of H2 gas has been shown to be effective for the deuteration of aniline (B41778) derivatives. oup.com
Precursor Synthesis and Deuterium Exchange Techniques
The synthesis of N-acetyl Dapsone D4 often begins with the preparation of a deuterated precursor. A general and effective method involves the use of aniline-d5 as the starting material. researchgate.net The synthesis would then proceed through the formation of the diphenyl sulfone core, followed by acetylation.
A representative synthetic scheme starting from a deuterated precursor is outlined below:
Table 1: General Synthetic Scheme for this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Aniline-d5 | Acetic anhydride | Acetanilide-d5 |
| 2 | Acetanilide-d5 | Chlorosulfonic acid | 4-Acetamidobenzenesulfonyl chloride-d5 |
| 3 | 4-Acetamidobenzenesulfonyl chloride-d5, Aniline | - | N-(4-(N-(4-aminophenyl-d5)sulfamoyl)phenyl)acetamide |
| 4 | N-(4-(N-(4-aminophenyl-d5)sulfamoyl)phenyl)acetamide | Acid hydrolysis | Dapsone-d4 |
| 5 | Dapsone-d4 | Acetic anhydride | This compound |
This table outlines a plausible multi-step synthesis starting from a deuterated precursor.
Hydrogen-deuterium exchange techniques can also be applied to non-deuterated dapsone or its derivatives. These methods often involve heating the substrate in the presence of a deuterium source and a catalyst. nih.govoup.com For instance, using deuterated trifluoroacetic acid as both the solvent and deuterium source can lead to efficient H-D exchange on aromatic amines and amides. nih.gov
Advanced Synthetic Routes for this compound
Another advanced route could utilize modern cross-coupling methodologies. For instance, a palladium-catalyzed coupling of a deuterated aryl boronic acid with an aryl halide containing the sulfonylacetamide moiety could be a viable approach. These methods often offer high efficiency and functional group tolerance.
A general scheme for the synthesis of 4,4′-diaminodiphenylsulfone-d5 (a precursor to this compound) from aniline-d5 has been described, which can be adapted for the synthesis of this compound. researchgate.net The specific synthesis of this compound, with the chemical name N-(4-((4-Aminophenyl-2,3,5,6-d4)sulfonyl)phenyl)acetamide, is noted as a custom synthesis product by several chemical suppliers, indicating that established, albeit potentially proprietary, routes exist. synzeal.comcleanchemlab.comcleanchemlab.com
Characterization of Isotopic Enrichment and Purity in this compound Preparations
Spectroscopic Validation of Deuteration Sites and Degree
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the positions of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated aromatic ring would be absent or significantly diminished. wikipedia.org The integration of the remaining proton signals allows for the calculation of the degree of deuteration. ¹³C NMR spectroscopy can also be used, as the carbon atoms attached to deuterium will show a different splitting pattern compared to those attached to hydrogen. wikipedia.orgresearchgate.net
Mass Spectrometry (MS) is essential for determining the isotopic enrichment and confirming the molecular weight of the deuterated compound. researchgate.net High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and any residual non-deuterated or partially deuterated species. researchgate.net The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C14H10D4N2O3S), which is approximately 294.40 g/mol . synzeal.comsimsonpharma.com The isotopic distribution pattern in the mass spectrum provides a detailed profile of the isotopic purity. nih.govacs.org
Table 2: Spectroscopic Data for this compound
| Technique | Expected Observation | Reference |
| ¹H NMR | Absence of signals for the 2,3,5,6-protons on one of the phenyl rings. | wikipedia.org |
| ¹³C NMR | Altered splitting patterns for the carbons in the deuterated ring. | wikipedia.orgresearchgate.net |
| Mass Spec. | Molecular ion peak at m/z corresponding to C14H10D4N2O3S. | synzeal.comsimsonpharma.com |
This table summarizes the expected outcomes from spectroscopic analysis used to validate the structure and deuteration of this compound.
Chromatographic Purity Assessment of Synthetic Products
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of the synthesized this compound. moravek.com By comparing the retention time of the synthesized compound with a known standard of unlabeled N-acetyl dapsone, its identity can be confirmed. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov HPLC coupled with mass spectrometry (LC-MS) is a particularly powerful technique, as it provides both purity information and mass confirmation in a single analysis. almacgroup.com
The combination of these analytical techniques ensures that the synthesized this compound meets the required specifications for both chemical purity and isotopic enrichment, making it suitable for its intended applications in research.
Advanced Analytical Methodologies Employing N Acetyl Dapsone D4
Development and Validation of Quantitative Analytical Assays
The development of robust and reliable quantitative assays is fundamental to the accurate measurement of drug concentrations in biological matrices. For N-acetyl Dapsone (B1669823) D4, this primarily involves the use of sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for N-acetyl Dapsone D4
LC-MS/MS is the preferred method for the quantification of dapsone and its metabolites, including N-acetyl dapsone, due to its high sensitivity and selectivity. researchgate.netresearchgate.net The development of an LC-MS/MS method involves several critical steps, starting with the optimization of chromatographic conditions to ensure the separation of the analyte from other matrix components. arabjchem.org This is followed by the fine-tuning of mass spectrometric parameters to achieve optimal ionization and fragmentation.
A typical LC-MS/MS method for the analysis of dapsone and its metabolites utilizes a reversed-phase column, such as a C18 column, for separation. arabjchem.orgoup.comkoreascience.kr The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a modifier like formic acid to facilitate ionization. arabjchem.orgkoreascience.kr Gradient elution is commonly employed to achieve efficient separation of compounds with different polarities within a short run time. arabjchem.org
For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is frequently used. researchgate.netarabjchem.org This technique provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For instance, in the analysis of dapsone, the precursor ion [M+H]+ at m/z 249.000 is often selected, which then fragments to a specific product ion, such as m/z 156.100. isca.me Similarly, for the deuterated internal standard, N-acetyl Dapsone D8 (a close analog to D4), a transition of m/z 257.100 to m/z 160.00 would be monitored. isca.me
The validation of these methods is performed according to regulatory guidelines and typically assesses parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect. researchgate.netscispace.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound
While less common than LC-MS/MS for this application, GC-MS can also be employed for the analysis of dapsone and its derivatives. uctm.educdnsciencepub.com GC-MS often requires derivatization of the analytes to increase their volatility and thermal stability, which is a critical consideration for compounds like dapsone containing polar functional groups. cdnsciencepub.com
In a GC-MS analysis, the sample is injected into a heated injector where it is vaporized and swept onto a chromatographic column by a carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The mass spectrometer then detects and quantifies the separated compounds. cdnsciencepub.com Electron impact (EI) is a common ionization technique used in GC-MS. nih.gov
Research has demonstrated the feasibility of using GC-MS for the determination of dapsone, with studies investigating its mass spectral characteristics and analytical performance. cdnsciencepub.comnih.gov However, the additional sample preparation step of derivatization and the potential for thermal degradation can make GC-MS less straightforward than LC-MS/MS for this particular analysis.
Optimization of Chromatographic Separation and Detection Parameters
The optimization of chromatographic and detection parameters is a critical step in developing a reliable analytical method. For LC-MS/MS, this involves a systematic approach to achieve the desired sensitivity, selectivity, and speed of analysis.
Chromatographic Optimization:
Column Selection: The choice of the stationary phase is crucial. C18 columns are widely used for their versatility in separating a broad range of compounds. arabjchem.orgkoreascience.kr
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) is optimized to achieve good peak shape and resolution. arabjchem.orgisca.me
Flow Rate and Gradient Elution: The flow rate is adjusted for optimal column efficiency, and a gradient elution program, where the mobile phase composition changes over time, is often used to separate multiple analytes with varying properties in a single run. arabjchem.org
Mass Spectrometric Optimization:
Ionization Source: Electrospray ionization (ESI) is a commonly used ionization source for dapsone and its metabolites, typically in the positive ion mode. arabjchem.orgnih.gov
MRM Transitions: The selection of specific precursor and product ions for both the analyte and the internal standard is key to the selectivity of the MRM method. isca.me
Source Parameters: Parameters such as curtain gas, collision gas, ion spray voltage, and temperature are optimized to maximize the signal intensity. isca.me
The following table summarizes typical optimized parameters for an LC-MS/MS method for dapsone analysis, which would be similar for this compound.
| Parameter | Optimized Value/Condition |
| Chromatography | |
| Column | C18, e.g., 2.1 mm x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.25 - 0.4 mL/min |
| Injection Volume | 2 - 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Dapsone MRM | m/z 249.0 → 156.1 |
| Dapsone D8 MRM | m/z 257.1 → 160.0 |
| Curtain Gas | Optimized (e.g., 40 psi) |
| IonSpray Voltage | Optimized (e.g., 5500 V) |
| Temperature | Optimized (e.g., 550 °C) |
| This table presents a generalized set of parameters based on published methods. arabjchem.orgoup.comisca.me Actual values may vary depending on the specific instrumentation and application. |
Application of this compound as an Internal Standard in Bioanalytical Quantification
The primary and most critical application of this compound is as an internal standard (IS) in quantitative bioanalysis. crimsonpublishers.comwuxiapptec.com An ideal internal standard co-elutes with the analyte and experiences similar effects during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of the measurement. wuxiapptec.com
Minimization of Matrix Effects in Complex Biological Matrices
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and contain numerous endogenous components that can interfere with the analysis. wuxiapptec.com This interference, known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. tandfonline.com
Stable isotope-labeled internal standards like this compound are considered the gold standard for mitigating matrix effects. wuxiapptec.comtandfonline.com Because SIL-IS have nearly identical physicochemical properties to the analyte, they are affected by the matrix in a very similar way. wuxiapptec.com By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be effectively normalized.
The closer the retention time of the internal standard to the analyte, the better the compensation for matrix effects. wuxiapptec.com While deuterium (B1214612) labeling can sometimes lead to slight shifts in retention time (the "isotope effect"), a mass difference of at least 3-4 Da, as in this compound, is generally sufficient to prevent mass spectrometric cross-talk while ensuring similar chromatographic behavior. wuxiapptec.comoup.com
Enhancement of Assay Precision and Accuracy in Quantitative Studies
The use of an appropriate internal standard is crucial for achieving high precision and accuracy in quantitative bioanalytical methods. wuxiapptec.com Precision refers to the reproducibility of the measurements, while accuracy reflects how close the measured value is to the true value.
This compound, as a stable isotope-labeled internal standard, significantly enhances both precision and accuracy by correcting for variability at multiple stages of the analytical process: wuxiapptec.com
Sample Preparation: It accounts for analyte losses that may occur during extraction, evaporation, and reconstitution steps. wuxiapptec.com
Chromatographic Injection: It corrects for variations in the injected volume.
Ionization Efficiency: As discussed, it compensates for matrix-induced ion suppression or enhancement. crimsonpublishers.com
Studies have shown that switching from a structural analog internal standard to a stable isotope-labeled internal standard can lead to a significant improvement in the precision and accuracy of an assay. scispace.com The use of a SIL-IS like this compound ensures that the analyte-to-IS ratio remains constant even when the absolute signal intensities fluctuate, leading to more reliable and reproducible quantitative results. wuxiapptec.com
The following table illustrates the impact of using a stable isotope-labeled internal standard on assay performance, based on a representative study.
| Parameter | Analog Internal Standard | Stable Isotope-Labeled (SIL) Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Significance (p-value) | <0.0005 (significant deviation from 100%) | 0.5 (not significantly different from 100%) |
| Data adapted from a study comparing assay performance with different internal standards. scispace.com This demonstrates the improved accuracy and precision achieved with a SIL-IS. |
Method Validation Protocols for this compound in Research Settings
The validation of an analytical method using this compound as an internal standard involves a thorough assessment of its linearity, sensitivity, and specificity.
Linearity is established by analyzing a series of calibration standards with known concentrations of the analyte, each containing a fixed concentration of this compound. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, indicates that the internal standard effectively normalizes the analytical response across the desired concentration range.
Sensitivity of the method is determined by establishing the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. The consistent response of this compound at the LLOQ is crucial for reliable low-concentration measurements.
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. The use of this compound, with its specific mass transition in MS/MS analysis, ensures high specificity, as it is unlikely to have interferences from endogenous or exogenous compounds at the same retention time and mass-to-charge ratio.
Table 1: Representative Linearity and Sensitivity Data for an LC-MS/MS Method Using this compound as an Internal Standard
| Parameter | Value |
| Linearity Range (for analyte) | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Internal Standard Concentration | 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Signal-to-Noise Ratio at LLOQ | > 10 |
A critical aspect of method validation is the evaluation of the internal standard's performance in terms of recovery, precision, and stability.
Recovery of this compound is assessed to ensure that its extraction efficiency from the biological matrix is consistent and comparable to that of the analyte. Consistent recovery is more important than high recovery, as the primary role of the internal standard is to compensate for variability in the extraction process.
Precision of the analytical method is determined by repeatedly analyzing samples at different concentrations. The precision of the this compound signal is also monitored to ensure its consistent performance throughout the analytical run. Both intra-day and inter-day precision are evaluated, with the relative standard deviation (RSD) typically required to be within 15%.
Stability of this compound in the biological matrix and in processed samples is thoroughly investigated under various storage and handling conditions. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability. The stability of the internal standard is essential for ensuring the integrity of samples and the reliability of results in studies where samples may be stored for extended periods.
Table 2: Representative Recovery, Precision, and Stability Data for this compound
| Parameter | Result | Acceptance Criteria |
| Recovery | Consistent across concentration range | Consistent and reproducible |
| Intra-day Precision (RSD) | < 5% | < 15% |
| Inter-day Precision (RSD) | < 7% | < 15% |
| Freeze-Thaw Stability (3 cycles) | Stable | Within ±15% of initial concentration |
| Short-Term Stability (24h, RT) | Stable | Within ±15% of initial concentration |
| Long-Term Stability (-80°C, 30 days) | Stable | Within ±15% of initial concentration |
Evaluation of Linearity, Sensitivity, and Specificity
High-Throughput Analytical Platforms for this compound Based Research
In drug discovery and development, high-throughput screening (HTS) assays are essential for analyzing large numbers of samples in a short period. The use of this compound as an internal standard is highly compatible with automated high-throughput LC-MS/MS platforms. These systems often utilize 96-well or 384-well plate formats for sample preparation, which can be seamlessly integrated with autosamplers and rapid chromatographic methods. The robustness and reliability of this compound as an internal standard are critical in these high-throughput environments to maintain data quality and ensure the accurate comparison of results across numerous samples. The consistent performance of the internal standard helps to minimize the impact of any systematic errors that may occur during automated sample processing.
Mechanistic Investigations of Metabolic Pathways Using N Acetyl Dapsone D4
Elucidation of N-acetylation Kinetics and Enzymatic Regulation
The N-acetylation pathway is a crucial route for the metabolism of Dapsone (B1669823), leading to the formation of N-acetyl Dapsone, also known as monoacetyldapsone (B194098) (MADDS). researchgate.netresearchgate.net The kinetics of this biotransformation are primarily governed by N-acetyltransferase (NAT) enzymes, which exhibit significant interindividual variability due to genetic polymorphisms. nih.govresearchgate.net
In Vitro Studies with N-acetyltransferase Enzymes and Subcellular Fractions
In vitro systems, such as human liver cytosol and recombinant NAT enzymes, are essential for characterizing the specifics of N-acetylation. Studies using these systems have determined the kinetic parameters for the acetylation of Dapsone. While direct kinetic studies on N-acetyl Dapsone D4 as a substrate are not extensively documented, the data from its non-labeled counterpart, Dapsone, provide the foundational understanding of the enzymatic process.
The acetylation of Dapsone is catalyzed predominantly by the NAT2 isozyme, with a much lower affinity for NAT1. nih.gov Research using bacterially expressed human NAT1 and NAT2 enzymes has quantified this difference in substrate preference. The apparent Michaelis-Menten constant (Kₘ) for Dapsone acetylation by NAT2 is significantly lower than that for NAT1, indicating a higher affinity of NAT2 for Dapsone. nih.gov Similarly, studies with human liver cytosol from individuals genotyped as "fast acetylators" show linear Eadie-Hofstee plots, suggesting that a single enzyme, consistent with NAT2, is the primary catalyst for Dapsone acetylation in the liver. nih.gov
| Enzyme Source | Apparent Kₘ (μM) | Apparent Vₘₐₓ (pmol/min/mg protein) | Reference |
| Human Liver Cytosol (Fast Acetylator) | 98 ± 17.6 | 190 ± 20 | nih.gov |
| Recombinant Human NAT1 | 687 | Not Specified | nih.gov |
| Recombinant Human NAT2 | 136 | Not Specified | nih.gov |
This table presents the kinetic parameters for the N-acetylation of Dapsone.
Isotopic Tracing of this compound in Enzyme Reaction Systems
Isotopic tracing is a powerful technique where the metabolic fate of a drug is followed by tracking its isotopic label. This compound is designed for such purposes. targetmol.com In a typical enzyme reaction system, this compound can be used as an internal standard to precisely quantify the formation of its non-deuterated analog, N-acetyl Dapsone, from the parent drug Dapsone.
Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can distinguish between the deuterated standard (D4) and the non-deuterated metabolite based on their mass-to-charge (m/z) ratio. researchgate.net This allows for accurate quantification of the metabolite, even in complex biological matrices, by correcting for variations in sample preparation and instrument response. While studies detailing the further metabolism of this compound itself are limited, its use as a tracer for its non-labeled counterpart is a critical application in pharmacokinetic and metabolic studies. acs.org
Impact of Deuteration on Enzymatic Transformations and Metabolic Stability
The substitution of hydrogen with its stable isotope, deuterium (B1214612), can significantly alter the rate of metabolic reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break. wikipedia.orgunam.mx
Quantitative Assessment of Deuterium Kinetic Isotope Effects on N-acetyl Dapsone Metabolism
A primary KIE is observed when the cleavage of a C-H bond is the rate-determining step of a reaction. unam.mxprinceton.edu For drug metabolism, this often occurs during oxidation by Cytochrome P450 (CYP) enzymes. The magnitude of the KIE (kH/kD) for C-H bond cleavage can be substantial, with reaction rates for the hydrogen-containing compound being 6 to 10 times faster than for the deuterated analog. wikipedia.org
While N-acetylation itself does not involve the cleavage of a C-H bond at the site of deuteration in this compound, subsequent metabolic steps, such as hydroxylation of the acetylated metabolite, could be subject to a KIE. If N-acetyl Dapsone undergoes further oxidation on the deuterated ring, the presence of deuterium would be expected to slow this reaction, thereby increasing the metabolic stability of the molecule. Specific quantitative data on the KIE for this compound metabolism is not widely published, but the theoretical basis for increased stability is well-established. researchgate.net
Investigation of Cytochrome P450-Mediated Pathways and Their Alterations with Deuteration
Dapsone and its primary metabolite, N-acetyl Dapsone, are substrates for CYP enzymes, which mediate N-hydroxylation to form potentially toxic hydroxylamine (B1172632) metabolites. researchgate.netresearchgate.net Multiple CYP isozymes are involved, including CYP3A4, CYP2C9, CYP2E1, and CYP2C19. nih.govnih.gov The kinetics of Dapsone N-oxidation in human liver microsomes have been shown to be biphasic, indicating the involvement of at least two different enzymes or enzyme sites with high and low affinities. nih.gov
| Kinetic Component | Apparent Kₘ (mmol/L) | Apparent Vₘₐₓ (nmol/mg protein/min) | Implicated Enzymes | Reference |
| High-Affinity | 0.004 ± 0.003 | 0.13 ± 0.04 | CYP2E1, CYP2C | nih.gov |
| Low-Affinity | 0.14 ± 0.05 | 1.3 ± 0.1 | CYP3A4 | nih.gov |
This table shows the biphasic kinetics of Dapsone N-oxidation in human liver microsomes.
This compound as a Probe for Metabolite Identification and Profiling
One of the most critical applications of this compound is its use as an internal standard for the quantitative analysis of Dapsone and its metabolites in biological fluids. researchgate.netresearchgate.net In bioanalytical methods, particularly LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision. acs.org this compound is ideally suited for this role in the quantification of endogenous or metabolically produced N-acetyl Dapsone.
In a typical LC-MS/MS assay, a known quantity of this compound is added to a biological sample (e.g., plasma). researchgate.net During analysis, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (N-acetyl Dapsone) and the SIL-IS (this compound). Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects and extraction recovery, but is differentiated by its higher mass. The ratio of the analyte's signal to the internal standard's signal is used to construct a calibration curve and accurately determine the analyte's concentration. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Reference |
| Dapsone | 249.3 | 156.1 | Analyte | researchgate.net |
| N-acetyl Dapsone | 291.1 | 156.0 | Analyte | researchgate.net |
| This compound | 295.1 (projected) | 156.0 (projected) | Internal Standard | researchgate.net |
This table illustrates the parameters for a representative LC-MS/MS method for analyzing Dapsone and N-acetyl Dapsone, with projected values for this compound as an internal standard. The exact m/z would be 295.1 for the D4 version.
By providing a reliable means of quantification, this compound serves as an essential probe, enabling researchers to build accurate pharmacokinetic models and perform robust metabolite profiling of Dapsone.
Untargeted Metabolomics Applications
Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample, providing a broad view of the metabolic state. nih.govresearchgate.net In this context, this compound is invaluable as an internal standard to enhance data quality and aid in the identification of novel metabolites. When added to a biological sample, its chemically identical nature to the endogenous (unlabeled) N-acetyl Dapsone ensures it behaves similarly during sample extraction and analysis, but its distinct mass allows it to be separately monitored. researchgate.net
The primary role of this compound in untargeted analysis is to correct for variations that can occur during sample preparation and instrumental analysis, such as ion suppression in mass spectrometry. researchgate.net By normalizing the data against the consistent signal of the deuterated standard, researchers can more confidently compare metabolite levels across different samples and identify statistically significant changes resulting from drug administration.
In a hypothetical untargeted study, researchers would analyze biological fluids or tissues after the administration of Dapsone. The resulting complex dataset from a high-resolution mass spectrometer would contain thousands of metabolic features. By searching for mass signals corresponding to the D4-labeled parent compound and its potential biotransformation products (e.g., hydroxylated, glucuronidated), previously unknown or unexpected metabolic pathways can be uncovered. The deuterium label acts as a unique flag, guiding researchers to the relevant signals within a complex data matrix.
Table 1: Illustrative Data from an Untargeted Metabolomics Analysis This table demonstrates how this compound would be used to identify related metabolic features in a high-resolution mass spectrometry dataset. The "d4-labeled" features are directly traceable to the administered standard.
| Metabolic Feature (m/z) | Retention Time (min) | Proposed Identification | Fold Change (Treated vs. Control) | Annotation Confidence |
|---|---|---|---|---|
| 295.1091 | 8.5 | This compound (Internal Standard) | N/A | High (Confirmed Standard) |
| 253.0883 | 7.2 | Dapsone D4 | 15.2 | Medium (Putative Metabolite) |
| 311.1040 | 6.8 | Hydroxylated this compound | 9.7 | Medium (Putative Metabolite) |
| 487.1412 | 5.4 | Glucuronidated this compound | 5.1 | Low (Putative Conjugate) |
Targeted Analysis of Downstream Metabolites
While untargeted metabolomics is exploratory, targeted analysis is quantitative and hypothesis-driven, focusing on a predefined list of metabolites. nih.gov this compound is central to this approach, enabling the highly accurate quantification of its downstream metabolic products through isotope dilution mass spectrometry. researchgate.net This method is considered the gold standard for quantitative bioanalysis.
In a targeted assay, this compound is introduced into a sample as an internal standard. The analysis then specifically monitors the mass transitions for both the unlabeled (endogenous) metabolites and their corresponding D4-labeled analogues. The primary metabolic routes for Dapsone and its acetylated form include hydroxylation and deacetylation. Therefore, a targeted analysis would focus on quantifying key molecules such as Dapsone, N-acetyl Dapsone, Dapsone hydroxylamine, and monoacetyl Dapsone hydroxylamine.
By calculating the ratio of the unlabeled metabolite to its known-concentration D4-labeled counterpart, precise quantification is achieved. This ratio corrects for any loss of analyte during sample processing and compensates for matrix effects, leading to robust and reproducible results. researchgate.netlcms.cz This allows researchers to accurately determine the concentrations of key metabolites, map their formation and clearance rates, and understand how factors like genetics (e.g., N-acetyltransferase enzyme status) might influence the metabolic profile.
Table 2: Key Downstream Metabolites Monitored in a Targeted Assay This table lists the primary downstream metabolites of N-acetyl Dapsone and their corresponding D4-labeled analogues that would be quantified in a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment.
| Analyte | Isotope-Labeled Internal Standard | Typical MS/MS Transition (Analyte) | Typical MS/MS Transition (Standard) |
|---|---|---|---|
| Dapsone | Dapsone D4 | 249.1 → 156.1 | 253.1 → 160.1 |
| N-acetyl Dapsone | This compound | 291.1 → 199.1 | 295.1 → 203.1 |
| Dapsone Hydroxylamine | Dapsone Hydroxylamine D4 | 265.1 → 172.1 | 269.1 → 176.1 |
| Monoacetyl Dapsone Hydroxylamine | Monoacetyl Dapsone Hydroxylamine D4 | 307.1 → 215.1 | 311.1 → 219.1 |
Pre Clinical Pharmacokinetic and Disposition Studies Utilizing N Acetyl Dapsone D4
Assessment of Absorption, Distribution, and Elimination in In Vitro Systems
In vitro systems play a vital role in the early assessment of a compound's pharmacokinetic profile. These studies provide foundational data on aspects such as membrane permeability and interactions with cellular transporters, which are critical for predicting in vivo behavior. N-acetyl Dapsone (B1669823) D4 supports these investigations by enabling precise measurement of N-acetyl Dapsone and Dapsone concentrations in various in vitro models.
Membrane Permeability Studies with N-acetyl Dapsone D4
Membrane permeability is a key determinant of drug absorption and distribution. In vitro models such as Caco-2 cell monolayers and parallel artificial membrane permeability assays (PAMPA) are commonly used to assess a compound's ability to cross biological membranes. While direct studies specifically evaluating the membrane permeability of this compound were not prominently found in the literature, studies on the permeability of its non-labeled analog, N-acetyl Dapsone, and the parent drug Dapsone have been conducted. uni.lu Dapsone itself is characterized by high permeability. uni.lu this compound, sharing similar physicochemical properties with N-acetyl Dapsone, is used as an internal standard to accurately quantify the permeation of N-acetyl Dapsone across these artificial or cell-based membrane barriers, thereby supporting the understanding of the metabolite's potential for absorption and distribution.
Modeling of Drug Disposition in Relevant Biological Systems (Excluding Human Clinical Data)
Pharmacokinetic modeling in pre-clinical species is crucial for predicting drug behavior in vivo, informing dose selection for further studies, and facilitating the translation of pre-clinical findings to potential human outcomes. This compound plays an indirect but critical role in these modeling efforts by ensuring the accuracy of the analytical data used to build and validate the models.
In Vitro-In Vivo Extrapolation (IVIVE) Methodologies
IVIVE methodologies aim to predict in vivo pharmacokinetic parameters from in vitro data, such as metabolic stability, protein binding, and permeability. uni.lu For compounds like Dapsone that undergo significant metabolism to N-acetyl Dapsone, accurately quantifying the metabolite in both in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo pre-clinical samples is paramount for successful IVIVE. This compound serves as the reliable internal standard in the bioanalytical methods used for these quantifications, thereby supporting the accuracy of the input data for IVIVE models predicting the in vivo disposition of N-acetyl Dapsone.
Compartmental and Non-Compartmental Analysis in Pre-clinical Models
Compartmental and non-compartmental analyses are standard approaches used to characterize drug pharmacokinetics from in vivo study data in pre-clinical animal models. These analyses rely on accurate measurements of drug and metabolite concentrations in biological fluids (e.g., plasma) over time. nih.gov Studies investigating the pharmacokinetics of Dapsone and N-acetyl Dapsone in animal models utilize bioanalytical methods where this compound is employed as an internal standard for the quantification of N-acetyl Dapsone. caymanchem.comwikipedia.org The accuracy provided by the internal standard is vital for reliable determination of pharmacokinetic parameters such as clearance, volume of distribution, and half-life for N-acetyl Dapsone in these pre-clinical species, which are then used in subsequent modeling efforts.
Interplay between N-acetylation and Systemic Exposure of Dapsone Metabolites
N-acetylation is a significant metabolic pathway for Dapsone, primarily catalyzed by the enzyme N-acetyltransferase 2 (NAT2), leading to the formation of N-acetyl Dapsone. nih.gov The activity of NAT2 exhibits genetic polymorphism, resulting in individuals being classified as slow, intermediate, or rapid acetylators. This genetic variability can significantly influence the rate and extent of Dapsone acetylation and consequently impact the systemic exposure of both Dapsone and its N-acetyl metabolite. nih.gov Pre-clinical studies investigating the impact of N-acetylation on the pharmacokinetics of Dapsone and N-acetyl Dapsone often involve measuring the concentrations of both compounds in biological samples. The use of this compound as an internal standard in the bioanalysis of N-acetyl Dapsone in these studies is essential for accurately determining the metabolic ratio of N-acetyl Dapsone to Dapsone and characterizing how differences in N-acetylation activity affect the exposure levels of these compounds. This provides critical pre-clinical data to understand the metabolic fate of Dapsone and the factors influencing the systemic levels of its major metabolite.
Compound Information
| Compound Name | Identifier |
| Dapsone | PubChem CID 2955 |
| N-acetyl Dapsone | PubChem CID 61104 |
| This compound | CAS Number 2070015-08-4 wikipedia.org |
Data Tables
While specific quantitative data tables solely focused on the intrinsic properties of this compound were not available from the search results, its utility is best illustrated by its role in bioanalytical method validation for quantifying N-acetyl Dapsone and Dapsone. A representative example of data facilitated by the use of this compound would be validation parameters from an LC-MS/MS method.
| Parameter | N-acetyl Dapsone (Analyte) | This compound (Internal Standard) |
| Assay Method | LC-MS/MS | LC-MS/MS |
| Matrix | Human Plasma (Example) | Human Plasma (Example) |
| Extraction Method | Liquid-liquid extraction (Example) caymanchem.comwikipedia.org | Liquid-liquid extraction (Example) caymanchem.comwikipedia.org |
| Detection Mode | MRM (Example m/z 291.1→156.0) caymanchem.comwikipedia.org | MRM (Example m/z 294.4→156.0 or similar) wikipedia.org |
| Linearity Range | 0.25 - 20.00 ng/mL (Example) caymanchem.comwikipedia.org | N/A (used at a fixed concentration) |
| Intra-run Precision | < 15% RSD (Example) caymanchem.comwikipedia.org | < 15% RSD (Example) caymanchem.comwikipedia.org |
| Inter-run Precision | < 15% RSD (Example) caymanchem.comwikipedia.org | < 15% RSD (Example) caymanchem.comwikipedia.org |
| Accuracy | 100 ± 15% (Example) caymanchem.comwikipedia.org | 100 ± 15% (Example) caymanchem.comwikipedia.org |
| Recovery | Consistent and reproducible (Example) caymanchem.comwikipedia.org | Consistent and reproducible (Example) caymanchem.comwikipedia.org |
Note: The data in this table are illustrative examples of parameters typically assessed in bioanalytical method validation and are based on findings related to the quantification of N-acetyl Dapsone and Dapsone using deuterated internal standards. caymanchem.comwikipedia.org Specific values may vary depending on the validated method.
Future Directions and Emerging Research Avenues for N Acetyl Dapsone D4
Development of Novel Analytical Applications for Deuterated Metabolites
The utility of deuterated metabolites like N-acetyl Dapsone (B1669823) D4 in analytical chemistry is well-established, primarily as internal standards for quantification using techniques such as LC-MS/MS clearsynth.compubcompare.airesearchgate.net. Future research can focus on expanding the application of N-acetyl Dapsone D4 beyond routine quantification. This could involve developing novel analytical methods for trace analysis of dapsone and its metabolites in complex biological or environmental matrices, where the increased sensitivity and specificity offered by stable isotope dilution mass spectrometry are highly beneficial clearsynth.compubcompare.aihpc-standards.com. Furthermore, research could explore its use in developing certified reference materials for dapsone and its metabolites, contributing to improved standardization and accuracy in analytical measurements across different laboratories. The development of analytical methods for quantifying dapsone and its metabolites in various biological fluids like plasma and urine has been a focus, and deuterated standards are key to these methods researchgate.net.
Exploration of this compound in Proteomics and Systems Biology Research
While the direct role of this compound in proteomics and systems biology research is not as extensively documented as its analytical applications, deuterated compounds, in general, hold potential in these fields. Stable isotope labeling is a fundamental technique in quantitative proteomics for studying protein turnover and interactions . Although this compound is a small molecule metabolite, its interaction with proteins, particularly drug-metabolizing enzymes, is relevant. Future research could investigate using this compound as a probe to study the interaction between N-acetyl dapsone and specific proteins or enzymes within a biological system. This could involve using it in pull-down assays or other proteomic techniques to identify and characterize proteins that bind to or are affected by N-acetyl dapsone. Such studies could provide insights into the biological pathways influenced by dapsone metabolism and the potential for drug-protein interactions.
Advanced In Silico Modeling and Simulation of Deuterated Compound Interactions
Computational approaches, or "in silico" techniques, are increasingly valuable in drug research for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties and drug-enzyme interactions mdpi.comjsps.go.jpresearchgate.netnih.gov. For deuterated compounds like this compound, in silico modeling can play a crucial role in understanding the impact of deuterium (B1214612) substitution on molecular properties and interactions informaticsjournals.co.injsps.go.jp. Future research can focus on developing and refining computational models specifically tailored to predict the behavior of deuterated metabolites. This includes simulating their binding affinity to target proteins or enzymes, predicting their metabolic fate based on the kinetic isotope effect, and modeling their distribution within biological systems mdpi.comjsps.go.jpresearchgate.net. Advanced simulations could help elucidate the subtle differences in how deuterated metabolites interact with biological targets compared to their non-labeled counterparts, providing valuable data for drug design and understanding metabolic pathways. Research is already exploring the use of deuterium quantum chemistry and data science to calculate the interaction of deuterated drugs with proteins and their metabolic processes by enzymes jsps.go.jp.
Potential for this compound in Understanding Drug-Enzyme Dynamics beyond Current Paradigms
The primary metabolic pathways of dapsone involve N-acetylation and N-hydroxylation, primarily mediated by enzymes like N-acetyltransferase and cytochrome P450 enzymes, particularly CYP3A and CYP2C9 pdr.net. N-acetyl Dapsone is a major metabolite formed via N-acetylation pdr.netmedchemexpress.com. This compound, as a deuterated form of this metabolite, can be a valuable tool for studying the dynamics of these enzymatic reactions. Future research can leverage this compound to investigate enzyme kinetics and mechanisms in more detail. This could involve using it in in vitro enzyme assays to determine kinetic parameters and explore potential isotopic effects on enzyme activity. By comparing the enzymatic processing of this compound with its non-labeled counterpart, researchers can gain deeper insights into the rate-limiting steps and catalytic mechanisms of the enzymes involved in dapsone metabolism. This research could extend beyond simply quantifying metabolites to understanding the intricate molecular interactions and conformational changes that occur during drug-enzyme binding and catalysis, potentially revealing new aspects of drug metabolism and enzyme dynamics.
Q & A
Q. What is the role of N-acetyl Dapsone D4 in studying Dapsone metabolism and pharmacokinetics?
this compound is a deuterium-labeled metabolite of Dapsone, used as an internal standard in pharmacokinetic studies to track absorption, distribution, and elimination. Its deuterium labeling allows for precise quantification via mass spectrometry, minimizing interference from endogenous compounds . For example, in human plasma, deuterated metabolites enable differentiation between parent drugs and metabolites, critical for assessing acetylation polymorphism (e.g., fast vs. slow acetylators) .
Q. How is this compound synthesized, and what purity standards are required for experimental use?
The synthesis involves deuterium incorporation at specific positions of the Dapsone molecule, typically via hydrogen-deuterium exchange or labeled precursor reactions. Purity must exceed 98% to avoid confounding results in assays such as LC-MS/MS. Impurities can skew pharmacokinetic models or metabolite profiling .
Q. What experimental models are suitable for studying this compound’s stability in biological matrices?
In vitro models (e.g., liver microsomes or hepatocyte incubations) assess metabolic stability, while in vivo rodent models track deuterium retention over time. Stability studies often use validated HPLC or UPLC methods with detection limits ≤1 ng/mL .
Advanced Research Questions
Q. How does deuterium labeling impact the metabolic stability and pharmacokinetic behavior of N-acetyl Dapsone compared to its non-deuterated form?
Deuterium isotopes slow metabolic degradation via the kinetic isotope effect, particularly in cytochrome P450-mediated reactions. For instance, deuterated N-acetyl Dapsone may exhibit prolonged half-life in vivo, enabling more accurate quantification of metabolite formation rates in studies of acetylation and N-hydroxylation pathways .
Q. What analytical methods are optimal for distinguishing this compound from endogenous metabolites in complex biological samples?
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) provides the specificity needed to resolve isotopic patterns. A quadrupole-time-of-flight (Q-TOF) instrument with a mass accuracy of <5 ppm is recommended. Method validation should include spike-recovery tests in plasma, urine, and tissue homogenates .
Q. How can researchers address contradictions in reported bioactivity data for acetylated Dapsone derivatives?
Structural-activity relationship (SAR) studies reveal that acetylation at the N-position (as in this compound) may abolish activity in certain assays (e.g., MbtI enzyme inhibition). Researchers should validate bioactivity in multiple models (e.g., bacterial vs. mammalian cells) and correlate results with molecular docking simulations to clarify mechanisms .
Q. What statistical designs are appropriate for optimizing formulations containing deuterated metabolites like this compound?
Central Composite Design (CCD) with three independent variables (e.g., excipient ratios, pH, temperature) efficiently models quadratic interactions. For example, a CCD matrix with 20 runs can optimize emulsion stability while assessing deuterium retention under stress conditions .
Q. How does this compound facilitate studies on Dapsone-induced oxidative stress and methemoglobinemia?
The deuterated metabolite acts as a tracer to quantify oxidative byproducts (e.g., hydroxylamine derivatives) in erythrocytes. Co-administration with antioxidants (e.g., N-acetyl cysteine) in rodent models can elucidate scavenging mechanisms, with redox markers (GSH, SOD) measured via spectrophotometry .
Methodological Considerations
- Experimental Design : Use crossover studies in animal models to control for inter-individual variability in acetylation rates .
- Data Analysis : Apply two-way ANOVA for studies combining deuterated tracers and enzyme inhibitors (e.g., nitric oxide synthase inhibitors), with Tukey’s post hoc test for multiple comparisons .
- Contradiction Resolution : Cross-validate findings with isotopic dilution assays and molecular dynamics simulations to resolve discrepancies in metabolite activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
